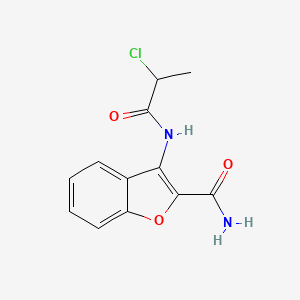

3-(2-Chloropropanamido)benzofuran-2-carboxamide

説明

3-(2-Chloropropanamido)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative featuring a 2-chloropropanamido substituent at the 3-position of the benzofuran core. This compound belongs to a class of molecules known for their neuroprotective and antioxidative properties, as demonstrated in studies using primary cultured rat cortical neuronal cells . Its structure combines a benzofuran scaffold with electron-withdrawing (e.g., -Cl) and amide functional groups, which are critical for modulating biological activity and physicochemical properties.

特性

IUPAC Name |

3-(2-chloropropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-6(13)12(17)15-9-7-4-2-3-5-8(7)18-10(9)11(14)16/h2-6H,1H3,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSXAXPGLVUUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones or the palladium-catalyzed C-H activation of phenols.

Introduction of 2-Chloropropanamido Group: This step involves the reaction of the benzofuran core with 2-chloropropanoyl chloride in the presence of a base like triethylamine to form the 2-chloropropanamido derivative.

Carboxamide Formation:

Industrial Production Methods

Industrial production of 3-(2-Chloropropanamido)benzofuran-2-carboxamide would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

3-(2-Chloropropanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

Substitution: The chloropropanamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Amino derivatives of benzofuran.

Substitution: Substituted benzofuran derivatives with various functional groups replacing the chlorine atom.

科学的研究の応用

Scientific Research Applications

-

As a Building Block for Synthesis:

- 3-(2-Chloropropanamido)benzofuran-2-carboxamide can serve as a synthetic intermediate for creating diverse benzofuran derivatives . Its structure allows for modification at the C3 position, which is valuable in generating structurally diverse compounds .

- The presence of a carboxamide group on the benzofuran core allows for further functionalization and diversification using transamidation reactions .

-

Potential in Drug Discovery:

- Benzofuran derivatives have been identified as having various biological activities, such as inhibiting the CCL20-induced chemotaxis, which is relevant in treating inflammatory bowel diseases and colorectal cancer .

- These derivatives also exhibit cytotoxic/cytostatic and antiproliferative activity against colon cancer cell lines, indicating their potential as anticancer agents .

- Benzofuropyrimidinones, which are related compounds, have been identified as protein kinase inhibitors, suggesting potential applications in treating cancers such as pancreatic, prostate, hepatocellular, lymphomas, and leukemias .

Case Studies

While specific case studies directly involving 3-(2-Chloropropanamido)benzofuran-2-carboxamide are not available in the search results, the broader applications of benzofuran derivatives can be inferred from the literature:

- Methoxsalen:

- Amiodarone and Dronedarone:

- Vilazodone:

-

Magnetic Resonance Imaging (MRI):

- Magnetic resonance imaging has been used to evaluate tissue injury after intramuscular injection of diclofenac . The study found that MRI can reliably evaluate asymptomatic tissue injury caused by intramuscular dosing .

- MRI has been used to assess the effectiveness of antitumor necrosis factor therapy in patients with psoriatic arthritis, demonstrating its utility in detecting early responses to biologic therapy .

- Diffusion MRI has been employed to characterize white matter changes after stroke in type 2 diabetic rats, showing its potential in evaluating therapeutic effects of bone marrow stromal cell treatment .

作用機序

The mechanism of action of 3-(2-Chloropropanamido)benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental validation.

類似化合物との比較

Comparison with Similar Benzofuran-2-Carboxamide Derivatives

Structural and Functional Group Variations

The biological and chemical profiles of benzofuran-2-carboxamides are heavily influenced by substituents at the 3-, 4-, or 5-positions of the benzofuran ring. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

*Calculated based on YX2 (C₁₂H₁₂N₂O₃, MW 232.23) with substitution of -H by -Cl (adding ~35.45 g/mol).

Key Observations:

- Electron-Withdrawing vs.

- Positional Effects : Substitutions at the 3-position (e.g., chloropropanamido) vs. the 5-position (e.g., piperazinyl in vilazodone) lead to divergent biological activities. Vilazodone’s intermediate is tailored for serotonin receptor modulation, whereas the target compound focuses on neuroprotection .

- Molecular Weight and Solubility : The addition of a methoxyphenyl group in the compound from increases molecular weight (372.81 vs. 278.68), which may reduce solubility and bioavailability compared to simpler derivatives .

生物活性

3-(2-Chloropropanamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its presence in various bioactive natural products. The structure can be represented as follows:

This molecular configuration is crucial for its interactions with biological targets.

The biological activity of 3-(2-Chloropropanamido)benzofuran-2-carboxamide is primarily attributed to its ability to modulate specific biochemical pathways. It has been shown to act as an antagonist at certain receptor sites, particularly the histamine H3 receptor, which plays a significant role in neurotransmitter regulation and various neurological disorders .

Key Mechanisms:

- Histamine Receptor Modulation : The compound exhibits antagonistic properties at the H3 receptor, potentially influencing neurotransmitter levels and offering therapeutic benefits for conditions such as ADHD and cognitive disorders .

- Antioxidant Activity : Similar compounds have demonstrated neuroprotective effects through antioxidant mechanisms, scavenging reactive oxygen species (ROS) and protecting neuronal cells from excitotoxic damage .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Neuroprotective | Protects against NMDA-induced neuronal damage; comparable efficacy to established neuroprotectants. |

| Antioxidant | Scavenges free radicals and inhibits lipid peroxidation in neuronal cultures. |

| Anticancer Potential | Inhibits tumor growth in various cancer cell lines by targeting specific kinases. |

| Antimicrobial | Exhibits activity against bacterial strains, suggesting potential for development as an antibiotic. |

Neuroprotective Effects

In a study evaluating the neuroprotective effects of benzofuran derivatives, 3-(2-Chloropropanamido)benzofuran-2-carboxamide was found to significantly reduce neuronal cell death induced by NMDA exposure at concentrations as low as 30 μM. The structure-activity relationship indicated that specific substitutions on the benzofuran scaffold enhance neuroprotective efficacy .

Anticancer Activity

Research has shown that derivatives of benzofuran can inhibit the proliferation of cancer cells by targeting protein kinases involved in cell cycle regulation. The compound's ability to act on PIM kinases suggests a mechanism for inhibiting tumor growth in prostate and oral cancers .

Antimicrobial Properties

In vitro studies have demonstrated that similar benzofuran derivatives possess antibacterial properties against several pathogenic bacteria, indicating that 3-(2-Chloropropanamido)benzofuran-2-carboxamide may also exhibit such effects .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloropropanamido)benzofuran-2-carboxamide, and what key intermediates are involved?

The synthesis involves multi-step processes, often starting with benzofuran-2-carboxylic acid derivatives. A related compound, 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide, is synthesized via palladium-catalyzed C-H arylation followed by a one-pot transamidation reaction . Key intermediates include benzofuran-2-carboxamide precursors and chlorinated acylating agents. For example, the use of bifunctional initiators containing chloroamide groups in polymer synthesis highlights the role of chloropropanamido intermediates in controlled reactions .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H/¹³C) are critical for confirming molecular structure. IR spectroscopy verifies carbonyl functionalities, while fluorescence spectroscopy can assess electronic interactions in substituent-rich derivatives . Purity assessment via HPLC (≥98%) aligns with standardized protocols for related benzofurans .

Q. What reaction conditions optimize the amidation step in synthesizing 3-(2-Chloropropanamido)benzofuran-2-carboxamide?

Amidation can be optimized using coupling agents like HATU or EDCI in anhydrous DMF under nitrogen. Transamidation reactions in similar compounds achieve high yields (>85%) at 0–5°C with slow reagent addition to minimize side reactions . Reaction progress is monitored via TLC or in-situ FTIR.

Q. What are the documented solubility profiles of this compound in common organic solvents?

Benzofuran derivatives generally exhibit moderate polarity, with solubility in DMSO, DMF, and dichloromethane but limited solubility in alcohols or alkanes . Pre-saturation experiments using DMSO as a co-solvent can enhance dissolution for homogeneous reaction conditions .

Q. How should researchers handle purification challenges during synthesis?

Column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates intermediates. For final purification, recrystallization from ethanol/water mixtures or preparative HPLC (≥98% purity) is recommended, as demonstrated in protocols for structurally analogous compounds .

Advanced Questions

Q. How can computational methods predict the reactivity of the chloropropanamido group under varying conditions?

Density functional theory (DFT) calculations model electronic effects, such as resonance stabilization of the transition state during nucleophilic substitution. Studies on chloroamide-containing initiators in polymer synthesis highlight steric and solvent effects on substitution rates . Computational docking further reconciles bioactivity discrepancies by simulating target interactions .

Q. What strategies address contradictions in reported biological activities of benzofuran-2-carboxamide derivatives?

Ensure compounds are purified to ≥98% via HPLC to eliminate impurity-driven artifacts . Use isogenic cell lines and controlled reaction environments (e.g., inert atmospheres) to isolate structure-activity relationships. Comparative docking studies can resolve bioactivity contradictions by identifying binding mode variations .

Q. How does the electronic nature of the benzofuran ring influence stability in acidic/basic environments?

The electron-rich benzofuran ring enhances stability in acidic conditions but may undergo hydrolysis under strong bases. Substituents like the chloropropanamido group modulate reactivity; for example, electron-withdrawing effects reduce susceptibility to nucleophilic attack. Stability studies under controlled pH (e.g., 1M HCl/NaOH) quantify degradation kinetics .

Q. What functionalization strategies enhance the bioactivity of chloropropanamido-substituted benzofurans?

Selective substitution at the chlorine atom via SN2 reactions or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces diverse functional groups. For instance, replacing chlorine with azide or thiol groups enables click chemistry applications, as seen in polymer initiator design .

Q. How can researchers leverage benzofuran-carboxamide derivatives in sensor development?

The benzofuran core’s fluorescence properties make it suitable for chemosensors. A related compound, 3-(2-([4-fluorobenzyl]amino)acetamido)benzofuran-2-carboxamide, detects Fe³⁺ via "on-off" fluorescence quenching, demonstrating the scaffold’s utility in metal ion sensing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。